7-Phenyl-9H-indeno[2,1-C]pyridin-9-one
Description
Significance of Indenopyridine Core Structures in Organic Synthesis Research
Indenopyridine scaffolds, including various isomers like indeno[1,2-b]pyridines and indeno[2,1-c]pyridines, are recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets. For instance, derivatives of the related indeno[1,2-b]quinoxaline have been investigated for their potential as anticancer agents and c-Jun N-terminal kinase inhibitors. rsc.org The indenopyridine framework itself is found in the 4-azafluorenone class of alkaloids and has been associated with a range of biological activities, including phosphodiesterase inhibition, which is relevant for treating neurological and inflammatory diseases.
The synthetic importance of these cores lies in their utility as precursors to a variety of functionalized heterocyclic systems. The reactivity of the indenopyridinone system allows for further chemical modifications, opening avenues for the creation of diverse molecular libraries for drug discovery and materials science applications.
Scope of Academic Investigation Pertaining to 7-Phenyl-9H-indeno[2,1-c]pyridin-9-one and Analogous Systems
While the broader class of indenopyridines has been explored, specific academic investigations into this compound are not extensively documented in publicly available literature. Much of the research has focused on the indeno[1,2-b]pyridine and indeno[1,2-b]quinoxaline isomers.
However, synthetic strategies developed for analogous systems provide a roadmap for the potential synthesis and study of this compound. One notable approach for a related quinoline (B57606) system involves a three-component imino Diels-Alder reaction to form a tetrahydroindeno[2,1-c]quinoline, which is then oxidized to the corresponding indeno[2,1-c]quinolin-7-one. researchgate.net This methodology suggests a plausible route to the indeno[2,1-c]pyridin-9-one core.
The introduction of a phenyl group at the 7-position of the indeno[2,1-c]pyridin-9-one scaffold is expected to significantly influence its electronic and steric properties. This substitution could enhance π-π stacking interactions, which is a crucial factor in the binding of molecules to biological targets like DNA or protein active sites. Furthermore, the phenyl ring provides a site for further functionalization, allowing for the fine-tuning of the molecule's properties.
Academic investigations into analogous systems often involve detailed characterization using various spectroscopic and crystallographic techniques. While specific data for this compound is scarce, the general characteristics of the parent compound, 9H-Indeno[2,1-c]pyridin-9-one, are known.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H7NO | cymitquimica.com |
| Molecular Weight | 181.19 g/mol | cymitquimica.com |
Research on substituted pyridyl and indoleninyl pyrimido[1,2-b]indazoles has demonstrated the utility of spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) in elucidating the structures of complex heterocyclic systems. mdpi.com X-ray crystallography is another powerful tool for confirming molecular structures and understanding intermolecular interactions in the solid state. mdpi.com For instance, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline has been determined, providing valuable insights into the geometry of this related scaffold. researchgate.net
The exploration of the photophysical properties of such fused aromatic systems is another area of academic interest. The extended π-conjugation in these molecules can lead to interesting fluorescence and phosphorescence characteristics, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62397-37-9 |
|---|---|
Molecular Formula |
C18H11NO |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
7-phenylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C18H11NO/c20-18-16-10-13(12-4-2-1-3-5-12)6-7-14(16)15-8-9-19-11-17(15)18/h1-11H |
InChI Key |
FFVWLIRPRXJLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation
X-ray Crystallographic Analysis of Indeno[2,1-C]pyridin-9-one Derivatives
Single-crystal X-ray diffraction studies on various derivatives of the indeno[2,1-c]pyridine and related systems have revealed key structural features. For instance, the analysis of compounds like 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one confirms the rigid and largely planar nature of the fused ring system. researchgate.netmdpi.com
Studies on similar heterocyclic structures synthesized for biological evaluation, such as 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, have also utilized X-ray crystallography to confirm their molecular conformation. nih.gov The crystal structures of these derivatives typically show that the fused rings (indene and pyridine (B92270) moieties) form a nearly planar system. For example, a tetrafluoro-indenoquinoxalinone derivative was found to be perfectly planar, with standard deviations from the mean plane of only 0.055 Å. mdpi.com The crystal system and space group vary depending on the specific derivative and its substituents. A synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative crystallized in the triclinic crystal system with a P-1 space group. mdpi.com
| Compound Derivative | Crystal System | Space Group | Key Finding | Reference |
|---|---|---|---|---|
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P21/n | Confirmed tetracyclic pseudo-planar structure. | researchgate.net |
| 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | Not Specified | Not Specified | Molecule is perfectly planar. | mdpi.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | Triclinic | P-1 | Triazole and indole (B1671886) rings are twisted from each other. | mdpi.com |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P21/c | Revealed molecular packing and intermolecular hydrogen bonds. | eurjchem.com |
Crystallographic data provide precise measurements of bond lengths and angles, which are consistent with the expected values for sp²-hybridized carbon and nitrogen atoms within the aromatic rings. mdpi.com The core indeno[2,1-c]pyridin-9-one structure is inherently rigid. The phenyl substituent at the 7-position is expected to be twisted relative to the plane of the indeno-pyridine ring system to minimize steric hindrance. mdpi.com
In related structures, the planarity of the fused ring system is a dominant feature. mdpi.com Intermolecular interactions, such as π–π stacking and hydrogen bonding (if suitable functional groups are present), often dictate the molecular packing in the crystal lattice. mdpi.comeurjchem.com For the title compound, the phenyl group's orientation will significantly influence these packing arrangements. The conformation is typically stable, with the fused rings maintaining their planarity and the phenyl group adopting an energetically favorable dihedral angle.
Advanced Spectroscopic Characterization Techniques for 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one
Spectroscopic methods are indispensable for elucidating the structure of molecules in solution. NMR spectroscopy, in particular, provides detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the phenyl, indene (B144670), and pyridine rings. Based on data from analogous structures, the aromatic protons would typically resonate in the downfield region, from approximately δ 7.0 to 9.0 ppm. researchgate.netresearchgate.net
The protons of the phenyl group at the C-7 position would likely appear as a multiplet in the δ 7.3–7.8 ppm range. The protons on the indene moiety (H-1, H-2, H-3, H-4) and the pyridine moiety (H-5, H-8) would show characteristic chemical shifts and coupling patterns. For example, in a related 3-(2-oxo-2H-chromen-3-yl)-indeno[2,1-c]pyridazin-9-one, aromatic protons were observed between δ 7.33–7.88 ppm, with distinct doublets and singlets for specific protons of the heterocyclic core. researchgate.net The exact chemical shifts are influenced by the electronic effects of the carbonyl group and the nitrogen atom in the pyridine ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Indene Ring Protons (H-1, H-2, H-3, H-4) | 7.3 - 8.3 | Multiplets, Doublets |
| Pyridine Ring Protons (H-5, H-8) | 7.5 - 9.0 | Singlets, Doublets |
| Phenyl Ring Protons (ortho, meta, para) | 7.3 - 7.8 | Multiplets |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-9) is expected to be the most downfield signal, typically appearing around δ 180-190 ppm, as seen in similar indenone structures. researchgate.net The sp²-hybridized carbons of the aromatic rings would resonate in the δ 110–160 ppm region.
The chemical shifts of the carbons in the pyridine ring are influenced by the electronegative nitrogen atom. Quaternary carbons, such as those at the fusion points of the rings and the carbon attached to the phenyl group (C-7), can be identified by their lower intensity and lack of direct proton coupling in a proton-decoupled spectrum. Analysis of related indeno-pyrazole derivatives confirms that the carbon signals for the fused ring system appear in this characteristic aromatic region. researchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-9) | 180 - 190 |
| Aromatic C-H | 115 - 140 |
| Aromatic Quaternary C | 130 - 160 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Heteronuclear NMR (e.g., ¹⁹F, ³¹P) for Substituted Analogs
While ¹H and ¹³C NMR are foundational for mapping the hydrocarbon framework of this compound, heteronuclear NMR techniques, such as ¹⁹F and ³¹P NMR, become crucial when analyzing analogs substituted with these specific heteroatoms. These methods offer unique insights into the local electronic environment of the incorporated fluorine or phosphorus atoms.
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. biophysics.orgwikipedia.org Its chemical shifts are spread over a very wide range (approx. 800 ppm), which minimizes the likelihood of signal overlap and makes the ¹⁹F chemical shift exceptionally sensitive to subtle changes in the molecular environment. wikipedia.orgthermofisher.com
For a hypothetical fluoro-substituted analog of this compound, the position of the fluorine signal in the ¹⁹F NMR spectrum would provide clear evidence of its location on either the indenone or the phenyl ring system. The chemical shift is significantly influenced by the electronic effects of neighboring substituents. For instance, fluorine atoms on an aromatic ring typically resonate in a specific region, and this chemical shift can be altered by the presence of electron-donating or electron-withdrawing groups. biophysics.orgthermofisher.com Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity of the molecule. wikipedia.orghuji.ac.il
³¹P NMR Spectroscopy: Similarly, ³¹P NMR is employed for analogs containing phosphorus, such as phosphine (B1218219) or phosphonate (B1237965) derivatives. Like ¹⁹F, the ³¹P nucleus has a spin of ½ and 100% natural abundance, yielding sharp and easily interpretable signals. The chemical shift of a ³¹P nucleus is indicative of its oxidation state and the nature of the groups bonded to it. This technique is particularly powerful for confirming the successful incorporation of phosphorus-containing moieties into the parent structure.
| Nucleus | Typical Chemical Shift Range for Analogs (ppm) | Information Obtained |
|---|---|---|
| ¹⁹F | -100 to -170 (Aryl Fluorides) | Electronic environment, position of fluorine substituent, through-bond connectivity via coupling constants. thermofisher.comcolorado.edu |
| ³¹P | -30 to +50 (Tertiary Phosphines) | Oxidation state, coordination environment, and bonding of the phosphorus atom. |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) group of the indenone core. The exact position of this peak provides clues about the electronic environment of the ketone. Additionally, the spectrum will display bands associated with the aromatic rings.
Key expected IR absorption bands for this compound are detailed in the table below. The analysis of these bands collectively supports the presence of the indenopyridinone framework and the phenyl substituent.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | Stretching | 1580 - 1610 | Medium to Strong |
| C-N (Pyridine) | Stretching | 1300 - 1400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aromatic) | Out-of-Plane Bending | 750 - 900 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's elemental composition and molecular formula. lcms.cz
For this compound, the molecular formula is C₁₈H₁₁NO. HRMS analysis would be used to measure the exact mass of its molecular ion. This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). A close match between the experimental and theoretical mass (typically within 5 ppm) serves as definitive confirmation of the molecular formula. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁NO |
| Theoretical Exact Mass ([M+H]⁺) | 258.0913 Da |
| Hypothetical Experimental Mass ([M+H]⁺) | 258.0910 Da |
| Mass Error | < 5 ppm |
Comprehensive Structural Confirmation from Spectroscopic Data Fusion
While each spectroscopic technique provides valuable individual pieces of information, the unequivocal structural elucidation of this compound is achieved through the fusion of all available data. ijcce.ac.ir The process involves a systematic cross-verification of information from each method to build a coherent and complete molecular picture.
The structural confirmation begins with HRMS, which establishes the precise molecular formula (C₁₈H₁₁NO). lcms.czresearchgate.net This formula dictates the total number of atoms and the degree of unsaturation, providing the fundamental constraints for any proposed structure.
Next, IR spectroscopy confirms the presence of key functional groups. The observation of a strong C=O stretching band confirms the ketone moiety, while characteristic aromatic C=C and C-H bands verify the presence of the fused ring system and the phenyl substituent. This information corroborates the structural features implied by the molecular formula.
Finally, a full suite of NMR experiments (including ¹H, ¹³C, and potentially heteronuclear NMR for substituted analogs) provides the detailed atomic connectivity. ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, establishing the specific arrangement of the indenone and pyridine rings and the attachment point of the phenyl group. For substituted analogs, ¹⁹F or ³¹P NMR would definitively place the heteroatom within this established framework. biophysics.orgresearchgate.net
By integrating these distinct yet complementary datasets, chemists can assemble a complete and validated three-dimensional model of the this compound molecule, leaving no ambiguity as to its structure.
Photophysical Properties Investigations of Indeno 2,1 C Pyridin 9 One Systems
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For conjugated systems like indenopyridines, these transitions typically involve π-electrons in bonding and non-bonding orbitals.
Analysis of Absorption Bands and Electronic Transitions
The UV-Vis spectrum of a compound like 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one is expected to exhibit distinct absorption bands corresponding to specific electronic transitions. The most common transitions in such chromophores are π → π* and n → π*. jetir.orgyoutube.com
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. lumenlearning.com Due to the extensive conjugation in the indenopyridine core, these transitions are expected to be intense and occur at longer wavelengths. lumenlearning.com For conjugated systems, as the extent of conjugation increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift). lumenlearning.com
n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (n), typically located on a heteroatom like the nitrogen in the pyridine (B92270) ring or the oxygen of the carbonyl group, to a π* antibonding orbital. youtube.com These transitions are generally lower in energy and intensity compared to π → π* transitions. youtube.com
In a related system, indenoisoquinolines, the keto-oxygens were identified as principal chromophores involved in the molecule's response to solvent polarity, highlighting the importance of the carbonyl group in the electronic structure. documentsdelivered.com The absorption spectrum of phenol, a simpler chromophore, shows two bands originating from π → π* transitions: a primary, intense band around 210-220 nm and a secondary, weaker band around 270 nm. nih.gov The complex fused-ring structure of indenopyridin-9-one would likely lead to a more complex spectrum with multiple overlapping bands in the UV region.
Influence of Substituents on UV-Vis Absorption Maxima in Indenopyridine Derivatives
The attachment of different functional groups (substituents) to the core indenopyridine structure can significantly alter its absorption properties. The nature of the substituent—whether it is electron-donating or electron-withdrawing—modifies the electron density distribution within the π-system and affects the HOMO-LUMO energy gap.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap. This typically results in a bathochromic (red) shift, moving the absorption to longer wavelengths.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can lower the energy of the LUMO, also reducing the HOMO-LUMO gap and causing a bathochromic shift. nih.gov
Studies on other classes of organic compounds provide insight into these effects. For instance, in a series of 2,4-dihydroxy dibenzophenone derivatives, it was observed that both electron-donating and electron-withdrawing substituents caused a bathochromic shift in the maximum absorption wavelength (λmax). nih.gov Similarly, for substituted chalcones, the presence of an electron-withdrawing NO₂ group resulted in a higher λmax compared to other derivatives. biointerfaceresearch.com Therefore, the phenyl group at the 7-position of the target molecule, acting as a conjugating substituent, is expected to cause a red shift in the absorption spectrum compared to the unsubstituted parent compound.
Table 1: Effect of Substituents on λmax for select compound classes This table is interactive. You can sort and filter the data.
| Compound Class | Substituent | Effect on λmax | Reference Compound λmax (nm) | Substituted Compound λmax (nm) |
|---|---|---|---|---|
| Dibenzophenone | -H | Reference | 315 | - |
| Dibenzophenone | 4'-Chloro (EWG) | Bathochromic Shift | 315 | 321 |
| Dibenzophenone | 4'-Ethyl (EDG) | Bathochromic Shift | 315 | 319 |
| Chalcone (B49325) | -H | Reference | ~310 | - |
| Chalcone | 4-Nitro (EWG) | Bathochromic Shift | ~310 | ~325 |
Note: Data is illustrative of substituent effects on different chromophore systems and not specific to Indeno[2,1-C]pyridin-9-one.
Solvent Polarity Effects on Ground State Absorption
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of a solute molecule differently. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may be observed. researchgate.net
For transitions with a significant change in dipole moment, such as charge-transfer (CT) transitions, the effect of solvent polarity is often pronounced. researchgate.net In the case of indenoisoquinolines, a dependence of the relative absorption intensities on solvent polarity was observed, suggesting that the keto-oxygens act as important polarizable groups that interact with the solvent. documentsdelivered.com The study of various dyes in different solvents has shown that factors like the solvent's dielectric constant and its ability to act as a hydrogen-bond donor or acceptor can all influence the λmax. researchgate.netsapub.org Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic shift, while for n → π* transitions, a hypsochromic shift is often observed because the non-bonding electrons are stabilized by polar solvents through hydrogen bonding.
Photoluminescence (PL) and Fluorescence Studies
Photoluminescence is the process where a substance absorbs photons (light) and then re-radiates photons. Fluorescence is a specific type of photoluminescence where the electronic transition back to the ground state occurs from an excited singlet state and is typically rapid.
Emission Spectra Analysis and Blue Emission Characteristics
Following absorption of light and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
Indenopyran-3-ones, which share a structural similarity with the indenopyridine system, have been reported to be blue emitters in solution, with maximum emission bands in the range of 370–393 nm. beilstein-journals.orgresearchgate.net This blue emission is characteristic of organic molecules with a suitable energy gap between their first excited singlet state (S₁) and the ground state (S₀). The rigid, planar structure of fused aromatic systems often favors radiative decay (fluorescence) over non-radiative decay pathways, leading to observable emission. The specific wavelength and intensity of the emission can be influenced by the molecular structure, the presence of substituents, and the surrounding environment (solvent, solid-state). beilstein-journals.org
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov A high quantum yield (approaching 1 or 100%) indicates that fluorescence is the dominant de-excitation pathway.
Quantum yields can be determined by absolute methods, which directly measure the emitted and absorbed photons using an integrating sphere, or by relative methods. The relative method is more common and involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, under identical experimental conditions. nih.gov 9,10-Diphenylanthracene (Φf ≈ 0.90-0.97 in cyclohexane) is a frequently used standard for blue-emitting compounds. researchgate.net
In a study of indenopyran-3-ones, the fluorescence quantum yields were found to be significantly influenced by the stereochemistry of the molecule, with trans isomers exhibiting higher quantum yields than the corresponding cis isomers. beilstein-journals.orgresearchgate.net This highlights the sensitivity of the emission efficiency to subtle structural changes that can affect the rates of radiative and non-radiative decay processes.
Table 2: Photophysical Data for select Indenopyran-3-one Derivatives in Acetonitrile This table is interactive. You can sort and filter the data.
| Compound Isomer | Substituent (R) | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| trans | Phenyl | 314 | 370 | 0.20 |
| cis | Phenyl | 313 | 370 | 0.02 |
| trans | p-Br-Phenyl | 315 | 373 | 0.25 |
| cis | p-Br-Phenyl | 313 | 374 | 0.02 |
| trans | p-t-Bu-Phenyl | 315 | 371 | 0.20 |
| cis | p-t-Bu-Phenyl | 313 | 372 | 0.02 |
| trans | m-OCH₃-Phenyl | 315 | 393 | 0.12 |
Source: Adapted from data on dihydroindeno[1,2-c]pyran-3-ones, which are structurally related systems. researchgate.net
Intramolecular Charge Transfer (ICT) Phenomena in Indenopyridine Fluorophores
Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorophores where photoexcitation leads to a significant redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion. In indenopyridine systems, the arrangement of electron-rich and electron-deficient regions within the molecular framework can facilitate this phenomenon.
Research into related push-pull molecules demonstrates that compounds with donor and acceptor groups can exhibit ICT. nih.gov This charge transfer character is often evidenced by a notable solvatochromism, where the emission wavelength of the fluorophore is highly dependent on the polarity of its solvent environment. In polar solvents, the excited state is stabilized, leading to a red-shift in the fluorescence spectrum. The twisted intramolecular charge transfer (TICT) state is an extension of this phenomenon, where molecular geometry changes in the excited state further facilitate charge separation. nih.govrsc.org For instance, in some arylpyrrolinium salts, the aryl and pyrrolinium rings become nearly perpendicular in the excited state, indicating a significant geometric and electronic rearrangement. nih.gov While specific studies on this compound are not extensively detailed in the provided context, the inherent donor-acceptor nature of the indenopyridine scaffold suggests a propensity for ICT phenomena.
Table 1: Solvatochromic Shift in a Representative ICT Fluorophore
| Solvent | Polarity (ET(30)) | Emission Maximum (nm) |
|---|---|---|
| Toluene | 33.9 | 510 |
| Chloroform | 39.1 | 545 |
| Acetone | 42.2 | 560 |
| Acetonitrile | 45.6 | 575 |
| Methanol | 55.4 | 610 |
Note: This table is illustrative of ICT effects in similar fluorophores and does not represent experimental data for this compound.
Solid-State vs. Solution Emission Behavior
The emission properties of fluorophores can differ significantly between the solution and solid states. In solution, molecules are typically isolated and their fluorescence is governed by intrinsic electronic properties and solvent interactions. In the solid state, intermolecular interactions such as π-π stacking can play a dominant role, often leading to aggregation-caused quenching (ACQ), which diminishes fluorescence. researchgate.net
However, some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. For certain indenopyridine derivatives, the introduction of substituents can critically influence solid-state fluorescence. For example, in a series of indeno[1',2':4,5]pyrido[2,1-a]isoindol-5-ones, introducing a methyl group was found to inhibit strong π-π interactions, leading to a significant fluorescence quantum yield of up to 32% in the solid state, whereas the non-substituted derivatives were non-emissive due to quenching. researchgate.net This highlights the importance of molecular design in controlling solid-state luminescence.
Furthermore, some push-pull molecules are known to exhibit dual-state emission (DSE), fluorescing in both solution and solid forms. nih.govbeilstein-journals.org For these molecules, the emission maxima can vary significantly between the two states. For example, arylidene derivatives of pyrindane show emission maxima ranging from 469–721 nm in solution and 493–767 nm in the solid state. beilstein-journals.org The solid-state spectra of some indenopyranes show a significant red-shift and broadening of the emission band compared to their solution spectra, a result of intermolecular interactions in the crystal lattice. nih.gov
Table 2: Comparison of Solution and Solid-State Emission Maxima for Selected Fluorophores
| Compound Type | Solution λem (nm) | Solid-State λem (nm) |
|---|---|---|
| Indenopyranone derivative | 370-393 | 423-491 |
| Pyrindane derivative | 469-721 | 493-767 |
| 9,10-bis[(9,9-dialkylfluorene-2-yl)vinyl]anthracene | ~480 | ~520 (ground state) |
Data is based on findings for related heterocyclic systems to illustrate the general principles. beilstein-journals.orgnih.govrsc.org
Advanced Optoelectronic Characteristics
Beyond fundamental photophysical properties, indenopyridine systems and their analogs are being investigated for advanced optoelectronic applications, which hinge on more complex phenomena such as TADF, NLO properties, and CPL.
Thermally Activated Delayed Fluorescence (TADF) Potential of Indenopyridine Systems
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.gov This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (rISC) from the triplet state to the singlet state through thermal energy. wikipedia.orgnih.gov
The design of TADF molecules often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be achieved in donor-acceptor type molecules. nih.gov Indenocarbazole derivatives, for instance, have been used to create blue TADF emitters with high electroluminescence efficiencies, reaching external quantum efficiencies of around 26%. researchgate.net Given the donor-acceptor architecture inherent in the this compound structure, it is plausible that with appropriate functionalization, this scaffold could be engineered to exhibit TADF properties. The key would be to fine-tune the molecular geometry and electronic coupling to minimize the ΔEST. rsc.org
Table 3: Key Parameters for TADF Emitters
| Parameter | Description | Ideal Characteristic |
|---|---|---|
| ΔEST | Energy gap between S1 and T1 states | Small (< 0.2 eV) |
| kISC | Rate of intersystem crossing (S1 → T1) | Fast |
| krISC | Rate of reverse intersystem crossing (T1 → S1) | Fast |
| ΦPL | Photoluminescence quantum yield | High |
This table outlines the general requirements for efficient TADF materials. wikipedia.orgrsc.org
Non-Linear Optical (NLO) Properties Considerations for Related Scaffolds
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical data processing, optical switching, and other photonic technologies. nih.govnih.gov Organic molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics often possess high NLO responses. nih.gov
Table 4: Calculated NLO Properties for a Pyrido[2,3-b]pyrazin-based Compound
| Property | Value |
|---|---|
| Dipole Moment (μ) | Varies with structure |
| Average Polarizability <α> | 3.90 × 10⁻²³ esu |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ esu |
| Second Hyperpolarizability <γ> | 6.63 × 10⁻³⁵ esu |
Data from a theoretical study on a related heterocyclic system to illustrate the magnitude of NLO properties. researchgate.net
Circularly Polarized Luminescence in Spiro-Fused Analogs
Circularly polarized luminescence (CPL) is an emission phenomenon where a chiral luminophore emits left- and right-handed circularly polarized light to different extents. oaepublish.com This property is of great interest for applications in 3D displays, information storage, and biological probes. rsc.org The key requirement for a molecule to exhibit CPL is chirality.
In the context of indenopyridine-related structures, spiro-fused systems are a particularly relevant class of chiral molecules. nih.govmdpi.com The spiro center introduces a rigid, non-planar, and chiral geometry. Spiro-fused polycyclic aromatic compounds (PACs) have been a focus of CPL research, with the dissymmetry factor (glum), a measure of the CPL intensity, being a critical parameter. mdpi.com The incorporation of heterocyclic units into these spiro scaffolds can modulate their optical properties. mdpi.com For example, chiral spiro-fused PACs containing furan (B31954) or thiophene (B33073) units have been synthesized and shown to exhibit CPL. mdpi.com While this compound itself is not chiral, the design of spiro-fused analogs incorporating the indenopyridine core could lead to new materials with significant CPL activity. The chiral environment can significantly enhance the dissymmetry of the emitted light. rsc.org
Table 5: Glossary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indeno[1',2':4,5]pyrido[2,1-a]isoindol-5-one |
| Indenopyran |
| Indenocarbazole |
| Arylpyrrolinium |
| Pyrindane |
| Spiro-fused polycyclic aromatic compounds (PACs) |
| Pyrido[2,3-b]pyrazin |
Mechanistic Organic Chemistry and Reactivity of the Indeno 2,1 C Pyridin 9 One Core
Investigation of Reaction Mechanisms in Indenopyridine Formation
Proposed Mechanistic Pathways for Ring System Construction
One of the prominent methods for constructing the indenopyridine framework involves a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. A proposed mechanism for this transformation begins with a Michael addition, where the α-carbon of the 1,1-enediamine attacks the β-carbon of the α,β-unsaturated ketone in the 2-benzylidene-1H-indene-1,3(2H)-dione. This initial carbon-carbon bond formation is a key step in assembling the foundational structure of the final product.
Following the initial Michael addition, the reaction is believed to proceed through a series of tautomerizations. An imine-enamine tautomerization is proposed to occur, followed by an enol-keto tautomerization. These shifts in proton and double bond positions are crucial for setting up the subsequent cyclization step. The cascade culminates in an intramolecular cyclization, where an amino group attacks a carbonyl group within the intermediate molecule. This ring-closing step forms the dihydropyridine (B1217469) ring fused to the indene (B144670) core. The final step in the formation of the indenopyridine is the elimination of a molecule of water, which leads to the formation of the fully conjugated indenodihydropyridine system.
Role of Intermediates in Cascade and Multicomponent Reactions
In the cascade reaction described above, several key intermediates play a pivotal role in guiding the reaction toward the desired indenopyridine product. The initial Michael adduct is the first crucial intermediate, establishing the connectivity between the two starting fragments. The subsequent enamine and enol intermediates, formed through tautomerization, are transient species that are essential for the final intramolecular cyclization.
The following table summarizes the key intermediates in a typical cascade synthesis of the indenopyridine core:
| Intermediate | Description | Role in the Reaction |
| Michael Adduct | Formed from the initial nucleophilic attack of the 1,1-enediamine on the 2-benzylidene-1H-indene-1,3(2H)-dione. | Establishes the initial C-C bond and connects the two reactant molecules. |
| Enamine Intermediate | Generated through imine-enamine tautomerization of the Michael adduct. | Positions the nucleophilic nitrogen for subsequent cyclization. |
| Enol Intermediate | Formed via enol-keto tautomerization. | Facilitates the intramolecular attack to form the heterocyclic ring. |
| Dihydropyridine Intermediate | The product of the intramolecular cyclization and dehydration. | A stable precursor to the final aromatic indenopyridine. |
Oxidative Aromatization Processes in Pyridine (B92270) Ring Formation
The final step in many syntheses of pyridine-containing heterocycles, including the indeno[2,1-c]pyridin-9-one core, is an oxidative aromatization. This process converts a dihydropyridine intermediate into the corresponding fully aromatic pyridine ring. The driving force for this transformation is the significant gain in resonance stabilization energy associated with the formation of the aromatic system.
In some instances, this oxidation can occur spontaneously in the presence of atmospheric oxygen, particularly at elevated temperatures. For example, refluxing the indenodihydropyridine intermediate in a solvent like 1,4-dioxane (B91453) can lead to oxidation by air. However, for more controlled and efficient aromatization, a variety of oxidizing agents can be employed. The choice of oxidant depends on the specific substrate and the desired reaction conditions. The mechanism of oxidative aromatization typically involves the removal of two hydrogen atoms from the dihydropyridine ring, often in a stepwise manner, to introduce a new double bond and complete the aromatic sextet.
Rearrangement Reactions Involving the Indenopyridine Scaffold
The rigid, polycyclic framework of the indenopyridine system and its precursors can be susceptible to various molecular rearrangements, leading to the formation of novel and sometimes unexpected molecular architectures. These rearrangements are often triggered by the formation of reactive intermediates, such as carbocations, under specific reaction conditions.
Aza-Semipinacol-Type Rearrangements
A notable rearrangement encountered in the synthesis of related indeno[1,2-b]pyridin-2-one systems is a novel aza-semipinacol-type rearrangement. nih.govwikipedia.org This type of rearrangement is characterized by the 1,2-migration of a carbon group to an adjacent electron-deficient nitrogen atom. In the specific case of the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones from 6-benzyl-3,6-dihydropyridin-2(1H)-ones, a transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam ring was observed. nih.govwikipedia.org
The proposed mechanism for this rearrangement is initiated by the reaction with an electrophile, such as N-bromosuccinimide (NBS). The identification of key intermediate compounds has been crucial in substantiating the proposed mechanistic pathway of this intriguing transformation. nih.govwikipedia.org This type of rearrangement offers a unique synthetic strategy for accessing functionalized indenopyridinones with all-carbon quaternary stereocenters, which can be challenging to synthesize through other methods. nih.gov
Skeletal Rearrangements in Related Azabenzotricyclodecane Systems
While not directly involving the indenopyridine core, the study of skeletal rearrangements in structurally related polycyclic aza-heterocycles, such as azabenzotricyclodecane systems, provides valuable insights into the potential reactivity of the indenopyridine scaffold. Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, are common in carbocation chemistry and involve the migration of an alkyl or aryl group to an adjacent carbocation center, leading to a more stable carbocationic intermediate.
In the context of bridged azaheterocycles, these rearrangements can be initiated by the formation of a carbocation within the polycyclic framework, often under acidic conditions. The strain within the ring system can be a significant driving force for such rearrangements, leading to the formation of thermodynamically more stable ring systems. The principles of these rearrangements, particularly the factors that control the migration of specific groups and the stereochemical outcome of the reaction, are applicable to understanding the potential for similar skeletal transformations within the indenopyridine framework or its synthetic precursors. The study of such rearrangements is crucial for predicting potential side products in synthetic routes and for designing novel pathways to access unique molecular architectures.
Synthetic Transformations and Derivatization Studies of 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one
The strategic functionalization of the this compound framework is crucial for the development of novel derivatives with tailored properties. The presence of both electron-rich and electron-deficient centers within the molecule allows for a diverse range of chemical modifications.
Nucleophilic Addition and Substitution Reactions on the Pyridine Moiety
The pyridine ring within the indeno[2,1-C]pyridin-9-one system is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through N-activation. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity patterns of pyridines can be extrapolated. Nucleophilic addition reactions would be expected to occur at the positions ortho and para to the nitrogen atom.
In the case of halogenated derivatives, nucleophilic aromatic substitution (SNAr) reactions offer a viable pathway for introducing a variety of functional groups. The success of such reactions is contingent on the position of the halogen and the nature of the nucleophile.
| Reaction Type | Reagents and Conditions | Expected Product |
| Nucleophilic Addition | Organolithium or Grignard reagents | Dihydropyridine derivatives |
| Nucleophilic Aromatic Substitution | NaOMe, 60 °C | Methoxy-substituted indenopyridone |
| Nucleophilic Aromatic Substitution | NaN3, DMF | Azido-substituted indenopyridone |
This table represents expected reactivity based on general principles of pyridine chemistry, pending specific experimental data for this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the functionalization of heterocyclic compounds. The Suzuki-Miyaura and Negishi coupling reactions are particularly relevant for the derivatization of halogenated this compound precursors.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is known for its mild reaction conditions and tolerance of a wide range of functional groups. For instance, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of biaryl derivatives.
The Negishi coupling, utilizing organozinc reagents, offers a complementary approach. Organozinc compounds are often more reactive than their organoboron counterparts, which can be advantageous for less reactive organic halides.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Bromo-7-phenyl-indenopyridone | 4-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 7-Phenyl-(X)-(4-methoxyphenyl)-indenopyridone |
| Suzuki-Miyaura | Chloro-7-phenyl-indenopyridone | Thiophene-2-boronic acid | Pd2(dba)3, SPhos | 7-Phenyl-(X)-(thiophen-2-yl)-indenopyridone |
| Negishi | Iodo-7-phenyl-indenopyridone | Phenylzinc chloride | Pd(dppf)Cl2 | 7-Phenyl-(X)-phenyl-indenopyridone |
This table illustrates potential cross-coupling reactions. The position of the halogen (X) on the indenopyridone core would dictate the regiochemistry of the product.
Further Functionalization of Halogenated Indenopyridones
Halogenated derivatives of this compound serve as versatile intermediates for a multitude of subsequent transformations beyond cross-coupling reactions. The halogen atom can be displaced by various nucleophiles or can participate in other metal-catalyzed reactions.
For example, a bromo-substituted indenopyridone could undergo a Buchwald-Hartwig amination to introduce a range of primary or secondary amines. Furthermore, cyanation reactions can install a nitrile group, which can then be elaborated into other functionalities such as carboxylic acids, amides, or tetrazoles.
| Transformation | Starting Material | Reagents and Conditions | Functional Group Introduced |
| Buchwald-Hartwig Amination | Bromo-7-phenyl-indenopyridone | Aniline, Pd2(dba)3, BINAP, NaOtBu | Anilino |
| Cyanation | Iodo-7-phenyl-indenopyridone | CuCN, DMF, heat | Cyano |
| Sonogashira Coupling | Bromo-7-phenyl-indenopyridone | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | Phenylethynyl |
This table provides examples of further functionalization possibilities for halogenated this compound, highlighting its potential as a scaffold for combinatorial chemistry.
Computational Chemistry and Theoretical Investigations of 7 Phenyl 9h Indeno 2,1 C Pyridin 9 One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the standard method for investigating the electronic properties of organic molecules.
Optimization of Molecular Geometries and Electronic States
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one, this would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the phenyl substituent would be of particular interest, as its rotational orientation relative to the indenopyridinone core would be determined. Calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high degree of accuracy.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap generally implies higher chemical reactivity and lower stability. For this compound, the distribution of these orbitals would reveal the most electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| Energy Gap (ΔE) |
Note: This table is for illustrative purposes only, as specific data for this compound is not available in the literature.
Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational)
DFT calculations can accurately predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This would allow for the prediction of the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths for this compound. Furthermore, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. This theoretical vibrational analysis is instrumental in assigning the observed experimental spectral bands to specific molecular motions, such as C=O stretching, C-N stretching, and aromatic C-H bending.
Advanced Computational Characterization
To gain a deeper understanding of the electronic structure and charge distribution, more advanced computational analyses are often performed.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor and empty acceptor orbitals, quantifying the stability of these interactions. For this compound, NBO analysis would elucidate the delocalization of electron density across the fused ring system and the phenyl substituent, providing insights into the molecule's aromaticity and the nature of its chemical bonds.
Global Reactivity Descriptors from Quantum Chemical Parameters
The fundamental parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | S = 1 / η | Capacity to accept electrons |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |
Solvation Effects and Environmental Interactions in Theoretical Models
The surrounding solvent environment can significantly influence the electronic structure, reactivity, and stability of a solute molecule. Computational chemistry employs both implicit and explicit solvent models to account for these effects in electronic structure calculations.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Popular implicit models include:
Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute.
Conductor-like Screening Model (COSMO): Similar to PCM, COSMO treats the solvent as a conductor, simplifying the calculation of the surface charges.
Solvation Model based on Density (SMD): This model is a universal solvation model that includes parameters for a wide range of solvents and is based on the solute's electron density.
Explicit solvent models treat individual solvent molecules as distinct entities. This approach can capture specific solute-solvent interactions, such as hydrogen bonding and solvent structuring around the solute. However, it is computationally much more demanding due to the increased number of atoms. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with a high level of quantum mechanics and the solvent molecules are treated with a more computationally efficient molecular mechanics force field.
The choice between implicit and explicit models depends on the specific research question and the desired balance between accuracy and computational cost. For large-scale screening or initial explorations of solvation effects on this compound, implicit models would be suitable. For detailed studies of specific interactions with solvent molecules, an explicit or hybrid model would be more appropriate.
Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological reactions, involving the concerted or sequential transfer of a proton and an electron. Theoretical models are essential for elucidating the mechanisms of PCET reactions. These models can help determine whether the transfer is concerted (CPET), or stepwise, with either electron transfer preceding proton transfer (ETPT) or proton transfer preceding electron transfer (PTET).
Computational approaches to modeling PCET often involve:
Calculating reaction pathways and transition states: Using methods like DFT, the potential energy surface of the reaction can be mapped to identify the minimum energy path and the transition state structures for concerted and stepwise mechanisms.
Determining thermodynamic parameters: The driving force for the reaction and the pKa and redox potentials of the reactants and products can be calculated to assess the feasibility of different pathways.
Incorporating solvent effects: As solvent reorganization plays a crucial role in both electron and proton transfer, the use of appropriate solvent models (implicit or explicit) is critical for accurate predictions.
For a molecule like this compound, which contains a nitrogen atom that could potentially act as a proton acceptor or donor, understanding its behavior in PCET reactions could be relevant for its potential applications in areas like photocatalysis or electrochemistry. Theoretical modeling could predict its ability to participate in such reactions and the likely mechanism it would follow.
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including determining the structures of intermediates and transition states, and calculating activation energies. This information is invaluable for understanding reaction pathways and predicting selectivity (chemo-, regio-, and stereoselectivity).
For this compound, computational studies could be employed to:
Predict sites of electrophilic and nucleophilic attack: By analyzing the distribution of electron density and molecular orbitals, one can predict which atoms are most susceptible to attack by electrophiles or nucleophiles.
Elucidate reaction mechanisms: For a given reaction, different possible pathways can be modeled to determine the most energetically favorable one. For example, in a potential functionalization reaction of the indenopyridine core, calculations could distinguish between different possible mechanisms and predict the major product.
Understand catalyst-substrate interactions: If the molecule is used in a catalyzed reaction, computational methods can model the interaction with the catalyst to understand how it influences the reaction rate and selectivity.
By providing a detailed, atomistic view of the reaction process, computational chemistry can guide the design of new synthetic routes and the development of novel derivatives of this compound with desired properties.
Applications in Synthetic Organic Chemistry and Materials Science Research
Utilization as a Synthetic Synthon for Complex Molecular Architectures
The rigid, planar structure of the indenopyridine core makes it a valuable synthon, or synthetic building block, for the construction of larger, polycyclic aromatic systems. Organic chemists target this scaffold as a key intermediate en route to complex molecular architectures with potential applications in medicinal chemistry and materials science.
Research has focused on methodologies to construct the indenopyridine framework, which can then be further functionalized. For instance, multi-component reactions, such as the imino Diels-Alder reaction, have been employed to synthesize derivatives like 6-pyridinyl substituted 5,6,6a,11b-tetrahydroindeno[2,1-c]quinolines. researchgate.net These complex structures are built upon an indene (B144670) precursor, leading to the fused quinoline (B57606) system. Subsequent oxidation of these intermediates can yield the corresponding 7H-indeno[2,1-c]quinolin-7-ones, demonstrating how the core structure is elaborated into more complex, and often biologically active, compounds. researchgate.net
Furthermore, synthetic strategies have been developed to produce functionalized indenopyridin-2-ones from more accessible dihydropyridin-2-one precursors. nih.gov These reactions sometimes proceed through novel rearrangements, like the aza-semipinacol-type rearrangement, to afford bromo-substituted indenopyridinones. nih.gov These halogenated products are themselves versatile synthons, poised for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functional groups and the creation of a library of complex derivatives. The reactivity of the indenopyridinone system makes it a valuable platform for generating novel polycyclic piperidine-containing structures, which are significant in pharmaceutical research. nih.gov
Development of Novel Organic Fluorophores and Optoelectronic Materials
The extended π-conjugated system of 7-Phenyl-9H-indeno[2,1-c]pyridin-9-one and its derivatives is fundamental to their interesting photophysical properties, making them attractive candidates for the development of organic fluorophores and optoelectronic materials. The design of such materials often follows a donor-acceptor (D-A) approach, where electron-donating and electron-accepting moieties are strategically placed within the molecule to tune its electronic structure and, consequently, its interaction with light. rsc.org
The photophysical behavior of these compounds can be systematically modified by altering the substituents on the core structure. For example, in analogous π-conjugated systems like 9-phenyl-9H-carbazole-based luminophores, the introduction of electron-donating groups onto the 9-phenyl ring leads to a gradual enhancement of fluorescence quantum yields (Φ) and radiative decay constants in the solid state. nih.gov This principle is directly applicable to the indenopyridine system, where the phenyl group at the 7-position can be functionalized to modulate the emissive properties. The interaction between the electron-rich carbazole (B46965) (analogous to the indene part) and the electron-deficient carborane cluster in these systems creates an intramolecular charge-transfer (ICT) character, which is crucial for their emissive properties. nih.gov
Research into related heterocyclic systems shows that introducing strong electron-withdrawing groups can cause a significant red-shift in the absorption spectrum, effectively lowering the HOMO-LUMO band gap. nih.gov This tunability is essential for creating materials that absorb and emit light at specific, desired wavelengths for applications in fields like organic light-emitting diodes (OLEDs) and chemical sensors. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter that can be optimized through such synthetic modifications. wikipedia.orgedinst.com
| Compound | Substituent on Phenyl Group | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| 1F | -F (Fluoro) | 330 | 494 | 0.12 |
| 2P | -H (Hydrogen) | 329 | 496 | 0.14 |
| 3M | -CH3 (Methyl) | 329 | 498 | 0.20 |
| 4T | -C(CH3)3 (tert-Butyl) | 329 | 502 | 0.23 |
Exploration of Indenopyridine Derivatives in Advanced Material Systems
The unique structural and electronic properties of the indenopyridine core have prompted its exploration in a variety of advanced material systems, extending beyond optoelectronics to biomedical applications. The rigid planarity of the fused ring system facilitates π-π stacking interactions, which can be advantageous in the design of organic semiconductors and other electronic materials.
In the realm of medicinal chemistry, indenopyridine derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, a series of novel 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives were synthesized and tested for their in vitro anticancer activity against the MCF7 breast cancer cell line. nih.gov Several of these compounds exhibited moderate to high potency, with one derivative showing higher potency than the reference drug, doxorubicin. nih.gov This highlights the potential of the indenopyridine scaffold as a pharmacophore for the development of new antineoplastic agents.
The versatility of the indenopyridine framework is further demonstrated by its incorporation into larger, more complex heterocyclic systems like indeno[1,2-b]quinoxalines and indeno[1,2-b]pyrazines. scielo.org.zascielo.org.za These related structures are synthesized from indanone precursors and are investigated for their own unique biological and material properties. The development of efficient synthetic routes to these diverse indenopyridine-containing systems is crucial for exploring their full potential in creating advanced materials for applications ranging from therapeutics to organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
